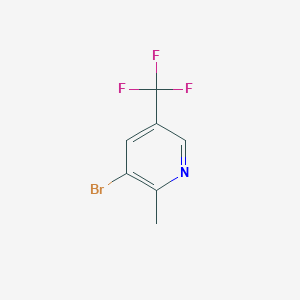

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine

Übersicht

Beschreibung

“3-Bromo-2-methyl-5-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2BrF4N . It is a solid substance .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which include “3-Bromo-2-methyl-5-(trifluoromethyl)pyridine”, has been a subject of research in the agrochemical and pharmaceutical industries . One method of preparation involves iodide displacement with in situ generated (trifluoromethyl)copper .Molecular Structure Analysis

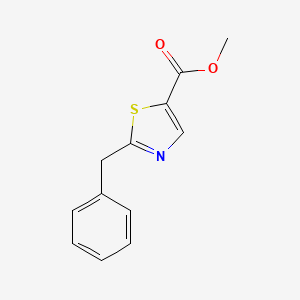

The molecular structure of “3-Bromo-2-methyl-5-(trifluoromethyl)pyridine” is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyridine ring .Physical And Chemical Properties Analysis

“3-Bromo-2-methyl-5-(trifluoromethyl)pyridine” is a solid substance . More specific physical and chemical properties are not provided in the sources.Wissenschaftliche Forschungsanwendungen

Spectroscopic and Density Functional Theory Studies

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density functional theory (DFT) was employed to study its geometric structure, vibrational frequencies, and chemical shifts. This compound's non-linear optical (NLO) properties were determined, and its interactions with pBR322 plasmid DNA were monitored. It also showed antimicrobial activities tested by the minimal inhibitory concentration method (H. Vural & M. Kara, 2017).

Synthesis and Molecular Structures

The compound has been used in the synthesis of various pyridine-based derivatives. For example, the synthesis of 2-Trimethylsilyl-, 2-Trimethylgermyl-, and 2-Trimethylstannyl-pyridines has been reported, demonstrating the versatility of pyridine derivatives in chemical synthesis (Frank Riedmiller, A. Jockisch, & H. Schmidbaur, 1999).

Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates

This compound serves as a building block for the preparation of trifluoromethyl-substituted aminopyrroles, using the 2H-azirine ring expansion strategy. This highlights its role in facilitating complex organic syntheses (A. Khlebnikov, Liya D. Funt, O. Tomashenko, & M. Novikov, 2018).

Pyridine Derivatives Synthesis and Biological Activities

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives have been studied for their potential as chiral dopants for liquid crystals and evaluated for various biological activities, including anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).

Synthesis of Pyrazolo[1,5‐a]Pyridines

The compound has been used in the synthesis of pyrazolopyridines, highlighting its utility in the creation of complex heterocyclic structures. This application demonstrates the compound's role in expanding the diversity of organic synthesis (Stephen N. Greszler & K. Stevens, 2009).

Preparation of Isomeric Halopyridinecarboxylic Acids

The compound has been used in the preparation of various carboxylic acids, demonstrating its versatility in regioselective functionalization, which is significant in organic synthesis (F. Cottet & M. Schlosser, 2004).

Safety and Hazards

Zukünftige Richtungen

The future directions for “3-Bromo-2-methyl-5-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. They are expected to find many novel applications due to their unique properties . Currently, they are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Wirkmechanismus

Target of Action

It’s known that this compound is used as a laboratory chemical and in the synthesis of other substances .

Mode of Action

It’s known that the presence of the trifluoromethyl group and pyridine structure can influence its reactivity and interactions with other molecules .

Biochemical Pathways

It’s known that this compound can be used as a building block in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

It’s known that this compound is soluble in methanol , which could potentially influence its bioavailability.

Result of Action

Compounds with similar structures have been noted for their superior pest control properties when compared to traditional phenyl-containing insecticides .

Action Environment

It’s known that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature . It’s also noted that dust formation should be avoided and use should be in a well-ventilated area or outdoors .

Eigenschaften

IUPAC Name |

3-bromo-2-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHZGEPNTQEZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methyl-5-(trifluoromethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B1374900.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1374902.png)

![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1374905.png)

![N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B1374913.png)